molecular formula C9H10F2N2 B2767931 3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine CAS No. 2320854-19-9

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine

Cat. No.: B2767931
CAS No.: 2320854-19-9
M. Wt: 184.19
InChI Key: HKXGYGPWGSMXBP-UHFFFAOYSA-N
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Description

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 3,3-difluoroazetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine typically involves the reaction of 3,3-difluoroazetidine with a pyridine derivative. One common method includes the use of a nucleophilic substitution reaction where the azetidine ring is introduced to the pyridine core under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced pyridine compounds, and substituted azetidine derivatives.

Scientific Research Applications

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The fluorine atoms in the azetidine ring enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine hydrochloride: A similar compound with a fluorinated azetidine ring, used in bioimaging and materials science.

    4-((3,3-Difluoroazetidin-1-yl)methyl)aniline:

Uniqueness

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine stands out due to its combination of a pyridine ring and a difluoroazetidine moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-[(3,3-difluoroazetidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-13(7-9)5-8-2-1-3-12-4-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXGYGPWGSMXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CN=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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